molecular formula C31H43N5O7 B12364299 E3 Ligase Ligand-linker Conjugate 16

E3 Ligase Ligand-linker Conjugate 16

Cat. No.: B12364299
M. Wt: 597.7 g/mol
InChI Key: IUQTUPLZJJRQOZ-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 16 is a part of the proteolysis-targeting chimera (PROTAC) technology. PROTACs are bifunctional molecules that consist of a ligand for the target protein, a linker, and a ligand for the E3 ubiquitin ligase. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, which is a crucial pathway for maintaining protein homeostasis in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 16 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the attachment of a linker molecule, which is then connected to the ligand for the target protein. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 16 has numerous applications in scientific research:

    Chemistry: Used in the study of protein degradation pathways and the development of new synthetic methods.

    Biology: Helps in understanding cellular processes and protein interactions.

    Medicine: Potential therapeutic agent for diseases caused by protein dysregulation, such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new drugs and biotechnological applications.

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 16 works by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to E3 Ligase Ligand-linker Conjugate 16 include:

Uniqueness

This compound is unique due to its specific ligand-linker combination, which provides high selectivity and efficiency in targeting proteins for degradation. This specificity makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C31H43N5O7

Molecular Weight

597.7 g/mol

IUPAC Name

tert-butyl 2-[2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]ethoxy]acetate

InChI

InChI=1S/C31H43N5O7/c1-31(2,3)43-27(38)20-42-17-16-33-12-14-34(15-13-33)19-21-8-10-35(11-9-21)22-4-5-23-24(18-22)30(41)36(29(23)40)25-6-7-26(37)32-28(25)39/h4-5,18,21,25H,6-17,19-20H2,1-3H3,(H,32,37,39)

InChI Key

IUQTUPLZJJRQOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

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